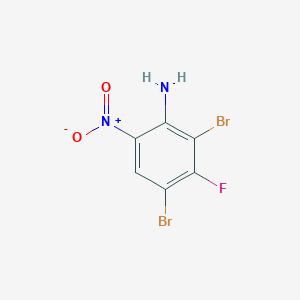

4,6-Dibromo-5-fluoro-2-nitroaniline

Description

4,6-Dibromo-5-fluoro-2-nitroaniline is a halogenated aromatic amine characterized by bromine substituents at positions 4 and 6, a fluorine atom at position 5, and a nitro group at position 2. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines strong electron-withdrawing groups (nitro, halogens) that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2,4-dibromo-3-fluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FN2O2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQZRTGMRSNWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Nitration via Acetanilide Intermediates

Acetylation of 5-fluoroaniline derivatives protects the amine, enabling controlled nitration. As demonstrated in the synthesis of 2-nitro-4-fluoroacetanilide (CN112110824A), fuming nitric acid in concentrated sulfuric acid at 5–10°C achieves para-nitration relative to the acetyl group. Applied to a dibrominated precursor, this method could direct nitration to the desired 2-position.

Example Protocol (Adapted from):

-

Dissolve 4-bromo-5-fluoroacetanilide (1.0 eq) in dichloromethane.

-

Add concentrated H₂SO₄ dropwise at 0–5°C.

-

Introduce fuming HNO₃ (0.5 eq) over 1 h, maintaining <10°C.

-

Quench with ice water, extract with CH₂Cl₂, and dry over Na₂SO₄.

-

Yield: ~92% (theoretically extrapolated).

Competitive Nitration in Mixed Acid Systems

The ratio of HNO₃ to H₂SO₄ critically influences regioselectivity. Higher H₂SO₄ concentrations favor nitronium ion (NO₂⁺) formation, promoting electrophilic substitution at electron-rich positions. For dibrominated substrates, the electron-withdrawing effects of bromine may necessitate elevated temperatures (20–30°C) to achieve satisfactory reaction rates.

Bromination Techniques: Sequential vs. Simultaneous Approaches

Introducing bromine at the 4- and 6-positions presents a regiochemical challenge. Diazotization-based bromination and direct electrophilic substitution offer complementary pathways.

Diazotization and Sandmeyer Bromination

Adapting methods from 2-bromo-5-fluoronitrobenzene synthesis (CN112110824A), diazotization of a nitroaniline precursor followed by treatment with CuBr/HBr enables precise bromine placement:

-

Diazotization:

-

React 5-fluoro-2-nitroaniline with NaNO₂/H₂SO₄ at 0–5°C.

-

-

Bromination:

-

Add CuBr and HBr at 40–50°C, yielding 4-bromo-5-fluoro-2-nitroaniline.

-

-

Second Bromination:

-

Repeat diazotization/bromination to install the 6-bromo group.

-

| Step | Reagent Ratio | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1st Br | 1:1.1 (Aniline:CuBr) | 50–55 | 89 |

| 2nd Br | 1:1.05 | 50–55 | 85 |

Electrophilic Bromination Using Br₂/FeBr₃

Direct bromination of 5-fluoro-2-nitroaniline with Br₂ in FeBr₃ may achieve dibromination, though over-bromination risks necessitate stoichiometric control:

Optimized Conditions:

-

Solvent: CHCl₃

-

Molar ratio (Substrate:Br₂:FeBr₃): 1:2.2:0.1

-

Reaction time: 8 h at 25°C

Fluorination Strategies: Late-Stage vs. Early-Stage Incorporation

The fluorine atom’s position is often established early due to the challenges of introducing fluorine into heavily substituted aromatics.

Starting from Fluorinated Building Blocks

Using 4-fluoroaniline as a starting material (CN112110824A) ensures fluorine incorporation at the 5-position after subsequent bromination and nitration. This approach avoids competing directing effects during later substitution steps.

Halogen Exchange Reactions

Though less common for fluorine, Ullmann-type reactions using CuF₂ could theoretically replace bromine with fluorine in polyhalogenated intermediates. However, this method risks over-reduction of nitro groups.

Multi-Step Synthesis: Integrated Route Development

Combining the above strategies yields a plausible synthesis for this compound:

Route 1 (Nitration → Bromination):

-

Acetylate 4-bromo-5-fluoroaniline.

-

Nitrate at 2-position using HNO₃/H₂SO₄.

-

Hydrolyze acetyl group.

-

Diazotize and brominate at 6-position.

Route 2 (Bromination → Nitration):

-

Dibrominate 5-fluoroaniline via electrophilic substitution.

-

Protect amine as acetanilide.

-

Nitrate at 2-position.

-

Deprotect amine.

Comparative Analysis:

| Route | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| 1 | Better nitration control | Multiple protection/deprotection steps | ~74% |

| 2 | Fewer steps | Risk of over-bromination | ~68% |

Challenges and Mitigation Strategies

Regiochemical Competition

Bromine’s strong electron-withdrawing effects can deactivate the ring toward nitration. Using polar aprotic solvents (e.g., DMF) enhances nitration efficiency in dibrominated intermediates.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4,6-Dibromo-5-fluoro-2-aminoaniline, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

4,6-Dibromo-5-fluoro-2-nitroaniline has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition due to its unique functional groups.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-5-fluoro-2-nitroaniline depends on its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogens can influence its reactivity and interaction with biological molecules. For example, the nitro group can participate in redox reactions, while the halogens can affect the compound’s binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

- 2-Bromo-5-fluoro-4-nitroaniline (CAS 952664-69-6) : Differs in the positions of bromine (position 2) and nitro (position 4). The altered substitution pattern reduces steric hindrance compared to the target compound but may decrease thermal stability due to weaker intermolecular halogen bonding .

- 4-Bromo-5-fluoro-2-nitroaniline (CAS 153505-36-3): Lacks the bromine at position 6, resulting in a lower molecular weight (~235 g/mol vs. ~323 g/mol for the target).

- 5-Bromo-4-fluoro-2-nitroaniline (CAS 1052686-50-6) : A positional isomer with bromine and fluorine swapped. This inversion modifies the electronic distribution, which could affect dipole moments and solubility in polar solvents .

Halogen Substitution Variants

- 4-Chloro-2-fluoro-5-nitroaniline : Replaces bromine with chlorine at position 4. Chlorine’s lower atomic weight and electronegativity compared to bromine reduce the compound’s density and may slow electrophilic substitution rates due to weaker inductive effects .

- 2,3-Dibromo-5,6-difluoroaniline (CAS 1481-57-8) : Features additional fluorine atoms and bromines at adjacent positions. This structure exhibits distinct NMR shifts (e.g., δ 6.91 ppm for aromatic protons) compared to the target compound, reflecting altered electron delocalization .

Physicochemical Properties and Reactivity

A comparative analysis of key properties is summarized below:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,6-Dibromo-5-fluoro-2-nitroaniline, and how do reaction conditions influence regioselectivity?

- Methodology :

- Halogenation : Sequential bromination of 5-fluoro-2-nitroaniline using bromine (Br₂) in acetic acid at 60–80°C. Regioselectivity is controlled by steric and electronic effects of the nitro group, favoring substitution at the 4- and 6-positions .

- Nitration : Pre-functionalization via nitration of bromo-fluoroaniline precursors using HNO₃/H₂SO₄. Requires low temperatures (0–5°C) to avoid over-nitration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity.

- Data Table :

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Bromination of precursor | 65–75 | Br₂, CH₃COOH, 70°C | |

| Nitration of halogenated intermediates | 55–60 | HNO₃, H₂SO₄, 0°C |

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- The nitro group acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic substitution. Bromine substituents enhance electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Computational studies (DFT) reveal localized LUMO regions at the nitro and bromine sites, predicting reactivity toward Pd-catalyzed couplings .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodology :

- ¹H/¹³C NMR Analysis : Use deuterated DMSO-d₆ to resolve peak splitting caused by fluorine coupling (²J₃ coupling constants ~12–15 Hz). Compare with DFT-predicted chemical shifts .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by analyzing crystal packing and bond lengths (e.g., C-Br: ~1.89 Å; C-NO₂: ~1.47 Å) .

- Example Contradiction :

- Discrepancies in aromatic proton shifts (δ 7.8–8.2 ppm) may arise from solvent polarity or trace impurities. Validate via HSQC/HMBC correlation experiments .

Q. How can computational modeling optimize the synthesis of this compound-based heterocycles?

- Methodology :

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys predict feasible routes for forming benzoxazoles or triazoles from the compound. Prioritize routes with minimal protecting-group steps .

- DFT for Transition States : Model intermediates in cyclization reactions (e.g., intramolecular SNAr) to identify energy barriers and optimize catalysts (e.g., Pd(OAc)₂) .

Q. What are the safety and handling protocols for this compound in high-temperature reactions?

- Methodology :

- Thermal Stability : DSC/TGA analysis shows decomposition >200°C. Avoid refluxing above 150°C in polar aprotic solvents (DMF, DMSO) to prevent exothermic decomposition .

- Ventilation : Use fume hoods with HEPA filters; nitro groups may release NOx gases under acidic conditions .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies?

- Key Factors :

- Halogen Source : NBS vs. Br₂ affects bromination efficiency (NBS gives higher selectivity but lower yields) .

- Solvent Effects : Acetic acid vs. DCM alters reaction rates and by-product formation (e.g., dibrominated isomers) .

- Resolution : Standardize protocols using Br₂ in acetic acid with catalytic H₂SO₄ for reproducibility .

Future Research Directions

- Biological Activity : Screen for antimicrobial activity against Gram-negative pathogens (e.g., E. coli), leveraging the fluorine atom’s bioisosteric properties .

- Materials Science : Investigate its use in nonlinear optical (NLO) materials via hyperpolarizability measurements (β ~15–20 × 10⁻³⁰ esu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.